[1-[(3-Chlorophenyl)methyl]piperazin-2-yl]methanol
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Overview
Description
[1-[(3-Chlorophenyl)methyl]piperazin-2-yl]methanol: is a chemical compound that belongs to the class of piperazine derivatives It is characterized by the presence of a piperazine ring substituted with a chlorophenylmethyl group and a hydroxymethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-[(3-Chlorophenyl)methyl]piperazin-2-yl]methanol typically involves the reaction of 3-chlorobenzyl chloride with piperazine, followed by the reduction of the resulting intermediate. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like palladium on carbon (Pd/C) for the reduction step.
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Step 1: Formation of Intermediate
Reactants: 3-chlorobenzyl chloride and piperazine
Solvent: Ethanol or methanol
Conditions: Reflux for several hours
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Step 2: Reduction
Reactants: Intermediate from Step 1
Catalyst: Palladium on carbon (Pd/C)
Solvent: Methanol
Conditions: Hydrogenation under atmospheric pressure
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to ensure efficient production. Quality control measures are implemented to maintain the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
[1-[(3-Chlorophenyl)methyl]piperazin-2-yl]methanol: undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The compound can be further reduced to form different piperazine derivatives.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Carboxylic acid derivatives
Reduction: Various piperazine derivatives
Substitution: Substituted piperazine compounds
Scientific Research Applications
[1-[(3-Chlorophenyl)methyl]piperazin-2-yl]methanol:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including its role as a precursor in drug development.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of [1-[(3-Chlorophenyl)methyl]piperazin-2-yl]methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
[1-[(3-Chlorophenyl)methyl]piperazin-2-yl]methanol: can be compared with other piperazine derivatives, such as:
- [1-(2-Chlorophenyl)piperazin-2-yl]methanol
- [1-(4-Chlorophenyl)piperazin-2-yl]methanol
- [1-(3-Bromophenyl)piperazin-2-yl]methanol
Uniqueness
The presence of the 3-chlorophenyl group in This compound imparts unique chemical and biological properties, distinguishing it from other similar compounds. This structural feature may influence its reactivity, binding affinity, and overall pharmacological profile.
Properties
Molecular Formula |
C12H17ClN2O |
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Molecular Weight |
240.73 g/mol |
IUPAC Name |
[1-[(3-chlorophenyl)methyl]piperazin-2-yl]methanol |
InChI |
InChI=1S/C12H17ClN2O/c13-11-3-1-2-10(6-11)8-15-5-4-14-7-12(15)9-16/h1-3,6,12,14,16H,4-5,7-9H2 |
InChI Key |
FSVACMCTFSIBDE-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C(CN1)CO)CC2=CC(=CC=C2)Cl |
Origin of Product |
United States |
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